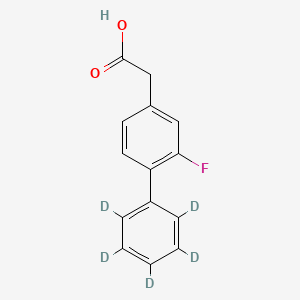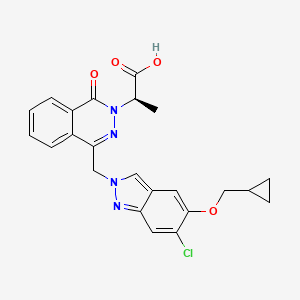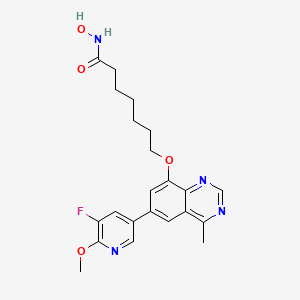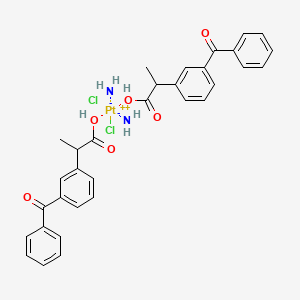
Antitumor agent-36
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-36 is a platinum-based compound known for its potent anti-proliferative and anti-metastasis activities. It induces serious DNA damage, leading to high expression of γ-H2AX and p53, and promotes apoptosis of tumor cells through the mitochondrial apoptotic pathway involving Bcl-2, Bax, and caspase3 . This compound also significantly improves immune response by restraining the expression of PD-L1, thereby increasing CD3+ and CD8+ T infiltrating cells in tumor tissues .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-36 involves the formation of a platinum complex with specific ligands. The process typically includes the reaction of platinum salts with organic ligands under controlled conditions. For instance, the synthesis might involve the reaction of platinum(IV) chloride with ketoprofen or loxoprofen to form the desired platinum complex .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical standards.
化学反应分析
Types of Reactions
Antitumor agent-36 undergoes several types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation-reduction reactions, which are crucial for its antitumor activity.
Substitution: Ligands around the platinum center can be substituted with other ligands, affecting the compound’s stability and activity.
Coordination: The platinum center coordinates with DNA bases, leading to DNA damage and apoptosis.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include platinum(IV) chloride, ketoprofen, loxoprofen, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the platinum complex.
Major Products Formed
The major products formed from the reactions of this compound include various platinum-DNA adducts, which are responsible for its antitumor activity. These adducts interfere with DNA replication and transcription, leading to cell death .
科学研究应用
Antitumor agent-36 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study platinum-based antitumor agents and their interactions with DNA.
Biology: Investigated for its effects on cellular processes such as apoptosis and immune response.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer and leukemia.
作用机制
Antitumor agent-36 exerts its effects through multiple mechanisms:
DNA Damage: It induces serious DNA damage, leading to high expression of γ-H2AX and p53.
Apoptosis: Promotes apoptosis of tumor cells through the mitochondrial apoptotic pathway involving Bcl-2, Bax, and caspase3.
Immune Response: Improves immune response by restraining the expression of PD-L1, increasing CD3+ and CD8+ T infiltrating cells in tumor tissues.
相似化合物的比较
Similar Compounds
Similar compounds to Antitumor agent-36 include other platinum-based antitumor agents such as:
Cisplatin: One of the first and most widely used platinum-based chemotherapy drugs.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based drug used in the treatment of colorectal cancer
Uniqueness
This compound is unique due to its specific combination of ligands, which enhances its anti-proliferative and anti-metastasis activities. It also has a distinct mechanism of action involving the mitochondrial apoptotic pathway and immune response modulation, setting it apart from other platinum-based compounds .
属性
分子式 |
C32H32Cl2N2O6Pt |
|---|---|
分子量 |
806.6 g/mol |
IUPAC 名称 |
azanide;2-(3-benzoylphenyl)propanoic acid;dichloroplatinum(2+) |
InChI |
InChI=1S/2C16H14O3.2ClH.2H2N.Pt/c2*1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;;;;;/h2*2-11H,1H3,(H,18,19);2*1H;2*1H2;/q;;;;2*-1;+4/p-2 |
InChI 键 |
DGUZSKWMBUQMMP-UHFFFAOYSA-L |
规范 SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.[NH2-].[NH2-].Cl[Pt+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
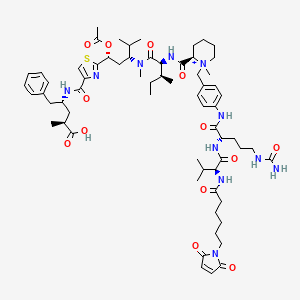
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
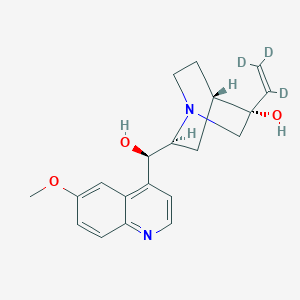
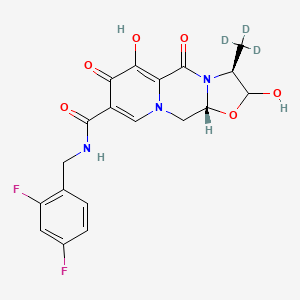
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
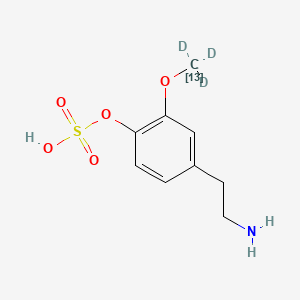
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
